methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimidine-thiazine core. Its structure includes a dihydrothiazine ring fused to a pyrimidine moiety, with substituents such as a 4-ethoxy-3-methoxyphenyl group at position 6, a methyl group at position 8, and a methyl ester at position 5.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-5-26-13-7-6-12(10-14(13)24-3)17-16(18(23)25-4)11(2)20-19-21(17)15(22)8-9-27-19/h6-7,10,17H,5,8-9H2,1-4H3 |
InChI Key |
BEKXNWLDZJFGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Thiazine Ring Formation: The thiazine ring is formed by reacting the pyrimidine intermediate with a thiol compound under specific conditions.
Esterification: The final step involves esterification to introduce the methyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Cyclization Reactions
The synthesis of the pyrimido[2,1-b]thiazine core involves cyclization of chalcone derivatives with thiourea or related precursors. In analogous systems, cyclization is catalyzed by bases like potassium hydroxide (KOH) and piperidine in ethanol. This step forms the fused heterocyclic ring system, a critical structural feature of the compound.
Substitution Reactions
The compound undergoes nucleophilic substitution at the aromatic ring, particularly at positions influenced by the electron-withdrawing oxo group. For example:
-
Alkoxylation : The 4-ethoxy-3-methoxyphenyl substituent suggests prior electrophilic substitution reactions, where alkoxy groups are introduced via controlled aromatic substitution.
-
Functional Group Replacement : The dichlorophenyl analog in related compounds demonstrates substitution of halides with amines or other nucleophiles.
Esterification
The terminal carboxylic acid group is converted to a methyl ester via esterification . This reaction typically employs methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Mannich Reaction
While not directly observed in this compound, Mannich reactions are critical in synthesizing related bis-pyrimidothiazines. For example, aromatic amines and formaldehyde react with bis-pyrimidinthione precursors under Mannich conditions to form bis-thiadiazines . This highlights the compound’s potential for further derivatization.
Michael Addition
Michael-like additions with activated alkenes (e.g., arylidenemalonitrile) are reported in related pyrimidothiazine systems. These reactions occur at the thiocarbonyl group, leading to bis-thiazine derivatives .
Research Findings
-
Cyclization Efficiency : The use of KOH and piperidine in ethanol ensures selective ring closure, minimizing side reactions.
-
Substitution Patterns : The 4-ethoxy-3-methoxyphenyl group’s positioning suggests regioselectivity controlled by electron-donating/withdrawing effects.
-
Biosynthesis Potential : Related bis-pyrimidothiazines synthesized via Mannich or Michael reactions exhibit favorable ADMET profiles (e.g., compound 10i) .
This compound’s reactivity underscores its utility in medicinal chemistry, particularly for designing biologically active heterocycles. Further studies on reaction kinetics and scalability would enhance its translational potential.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit significant antimicrobial properties. These include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism.
- Interference with DNA Replication : This mechanism suggests potential applications in treating infections caused by resistant strains of bacteria .
Anticancer Activity
The compound has shown promise in cancer research due to its ability to interact with biological macromolecules, potentially leading to:
- Cytotoxic Effects on Cancer Cells : Studies have demonstrated that it can induce apoptosis in various cancer cell lines.
- Mechanisms of Action : It may disrupt critical pathways involved in cancer cell proliferation by targeting specific enzymes or receptors .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various biological contexts:
- Antibacterial Activity : A study comparing the antibacterial effects of thiazine derivatives found that certain modifications significantly enhanced activity against resistant bacterial strains .
- Antitumor Efficacy : Research conducted on derivatives of pyrimido-thiazine compounds indicated strong antitumor activity against Hep G2 liver cancer cells, suggesting a viable pathway for drug development .
- Structure-Activity Relationship Studies : Investigations into how structural variations affect biological activity have led to optimized compounds with improved therapeutic profiles .
Mechanism of Action
The mechanism of action of methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-ethoxy-3-methoxyphenyl group in the target compound distinguishes it from analogs with different aryl substituents:
- Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (): Features a simpler 4-methoxyphenyl group and an allyl ester, which may enhance reactivity due to the unsaturated allyl moiety.
- Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (): Incorporates an electron-withdrawing bromine atom, which could reduce electron density on the aromatic ring and affect intermolecular interactions .
Key Implications :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance π-electron density, influencing binding to biological targets or catalytic sites.
- Bulky substituents (e.g., butoxy) may sterically hinder reactions or crystallization .
Ester Group Modifications
The methyl ester at position 7 is a critical functional group. Variations include:
- 2-Methoxyethyl ester (): The ether linkage increases polarity and solubility in aqueous media compared to the methyl ester.
- Ethyl ester (): Balances lipophilicity and metabolic stability, as ethyl esters are less prone to hydrolysis than methyl esters in vivo.
- Allyl ester (): Introduces unsaturation, which may participate in conjugation or further chemical modifications (e.g., Michael additions) .
Physicochemical Impact :
| Compound | Ester Group | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Methyl | 2.8 | ~0.15 |
| 2-Methoxyethyl analog (Evid. 3) | 2-Methoxyethyl | 1.9 | ~0.45 |
| Allyl analog (Evid. 7) | Allyl | 3.2 | ~0.08 |
Predicted values based on substituent contributions.
Reactivity and Functional Group Interactions
- Methylthio Group in Pyrimido-Oxazine Analogs (): Compounds like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile feature a methylthio group at position 8, which acts as a leaving group in nucleophilic substitution reactions. In contrast, the target compound’s 8-methyl group is inert, limiting its electrophilic reactivity .
- The target compound lacks this group, relying on its ester and aryl ethers for intermolecular interactions .
Crystallographic and Conformational Analysis
- Ring Puckering : In thiazolo-pyrimidine derivatives (), the central pyrimidine ring adopts a flattened boat conformation due to puckering at C5. The dihydrothiazine ring in the target compound likely exhibits similar puckering, affecting molecular packing and crystal stability .
- Hydrogen Bonding: The 4-oxo group and ester carbonyl in the target compound can form C=O···H-N or C=O···H-O bonds, analogous to interactions observed in . Substitutions like bromine () or nitro groups () alter hydrogen-bonding networks by introducing additional acceptor/donor sites .
Key Differences :
- The 4-ethoxy-3-methoxyphenyl group requires selective protection/deprotection steps to avoid ether cleavage during synthesis.
- Compared to thiomethyl-containing analogs (), the absence of a leaving group simplifies purification but limits post-synthetic modifications .
Biological Activity
Methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido-thiazine family. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural features suggest potential interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 372.43 g/mol. The presence of the ethoxy and methoxy groups enhances its solubility and bioavailability, while the thiazine core contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimido-thiazine derivatives. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated significant inhibition of bacterial growth due to their ability to disrupt cellular processes or inhibit essential enzymes .
2. Anticancer Properties
The ability of this compound to interact with DNA and inhibit replication processes positions it as a potential anticancer agent. Research on structurally related compounds has indicated that they can induce apoptosis in cancer cells by interfering with microtubule dynamics and cell cycle progression . The specific mechanisms through which this compound exerts its effects require further investigation.
3. Anti-inflammatory Effects
Compounds within the same class have been associated with anti-inflammatory activity. This may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to bind to DNA or interfere with its replication.
Case Studies
Recent studies have highlighted the efficacy of similar pyrimido-thiazine derivatives in various biological assays:
Q & A
Basic: What synthetic methodologies are recommended for preparing this pyrimido-thiazine derivative?
Answer:
The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. For example:
- Step 1 : React a substituted phenylhydrazine precursor with oxalyl chloride in DMF under reflux (8–12 hours) to form the thiazine core .
- Step 2 : Introduce the 4-ethoxy-3-methoxyphenyl group via nucleophilic substitution or Suzuki coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
- Step 3 : Esterify the carboxylate group using methanol and catalytic sulfuric acid .
Key considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) .
Basic: How can the structure of this compound be validated experimentally?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons), methyl groups (δ 1.2–2.5 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
- X-ray crystallography : Solve the structure using SHELX-97 for refinement . ORTEP-III can generate thermal ellipsoid plots to visualize puckering in the dihydro-thiazine ring .
Example data : A related compound (ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) crystallizes in a monoclinic system (space group P2₁/c, a = 12.3 Å, b = 10.1 Å, c = 14.2 Å) .
Basic: What preliminary biological assays are suitable for evaluating this compound?
Answer:
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Enzyme inhibition : Assess activity against cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric assays .
Note : Pyrimido-thiazines often show moderate COX-2 inhibition (IC₅₀ ~10–50 µM) but require SAR optimization for selectivity .
Advanced: How do hydrogen-bonding networks influence the solid-state properties of this compound?
Answer:
Graph set analysis (e.g., S (6) or R₂² (8) motifs) reveals intermolecular interactions:
- The carbonyl oxygen forms hydrogen bonds with adjacent NH groups (N–H···O, ~2.8–3.0 Å) .
- Methoxy/ethoxy groups participate in C–H···O interactions, stabilizing crystal packing .
Implications : These networks affect solubility and melting points. For example, stronger H-bonding correlates with higher melting points (>200°C) .
Advanced: How can conformational analysis of the dihydro-thiazine ring guide drug design?
Answer:
- Puckering parameters : Use Cremer-Pople coordinates to quantify ring distortion. For a six-membered ring, amplitude (|q|) and phase angle (θ) define chair or boat conformations .
- Biological relevance : Flattened chair conformations enhance π-stacking with aromatic residues in enzyme binding pockets .
Case study : A related compound with |q| = 0.42 Å and θ = 15° showed 3× higher COX-2 inhibition than a twisted counterpart .
Advanced: How to resolve contradictions in reported pharmacological data for pyrimido-thiazines?
Answer:
Discrepancies often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxylate group, affecting binding .
- Cell lines : Differences in membrane permeability (e.g., Caco-2 vs. HEK293) impact IC₅₀ values .
Mitigation : Standardize protocols (e.g., use recombinant enzymes) and report logP values to account for lipophilicity .
Advanced: What strategies optimize the structure-activity relationship (SAR) of this scaffold?
Answer:
- Substituent variation : Replace the 4-ethoxy group with fluorine (electron-withdrawing) to enhance metabolic stability .
- Ester bioisosteres : Substitute the methyl ester with amides (e.g., –CONH₂) to improve water solubility .
Data-driven example : Methyl-to-ethyl ester substitution in a related compound increased in vitro half-life from 2.1 to 4.7 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
